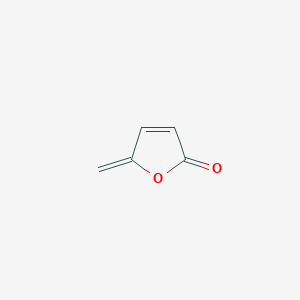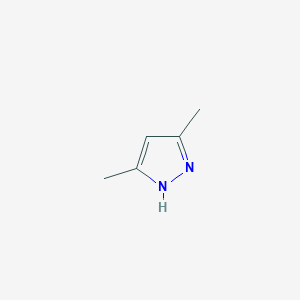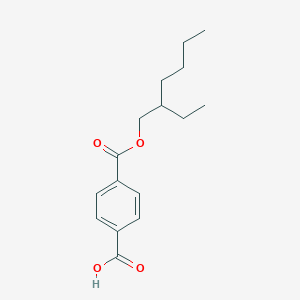
Biphenyl-d10
Overview
Description
Biphenyl-d10, also known as Diphenyl-d10, is a compound with the linear formula C6D5-C6D5 . It has a molecular weight of 164.27 . It is often used in scientific research .
Molecular Structure Analysis
The molecular structure of Biphenyl-d10 consists of two phenyl rings connected by a single bond . The InChI string representation of its structure is1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D . Physical And Chemical Properties Analysis
Biphenyl-d10 is a colourless crystal with a distinctive odour . It has a melting point of 70-72 °C . The density is approximately 1.0 g/cm3, and it has a boiling point of 258.0±7.0 °C at 760 mmHg .Scientific Research Applications
Analytical Chemistry
Biphenyl-d10: is extensively used as an internal standard in mass spectrometry . Due to its deuterated nature, it provides a distinct mass spectral signature that helps in the accurate quantification of compounds. This is particularly useful in the analysis of complex mixtures where precise identification of components is crucial .
Material Science
In material science, Biphenyl-d10 can be used to study the phase transition properties of organic compounds. Its stable isotopic labeling allows researchers to observe subtle changes in material properties at different temperatures and pressures, which is essential for developing new materials with desired thermal and mechanical characteristics .
Environmental Science
Biphenyl-d10: serves as a tracer or marker in environmental studies to track the distribution and degradation of biphenyl and related compounds in ecosystems. Its deuterated form behaves similarly to the non-deuterated counterpart but can be easily distinguished, making it ideal for ecological impact assessments .
Pharmaceutical Research
In pharmaceutical research, Biphenyl-d10 is used in the development of new drugs as a reference compound. It helps in understanding the metabolic pathways of biphenyl-containing drugs and can assist in the design of molecules with improved efficacy and reduced side effects .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biphenyl-d10: is a valuable tool in NMR spectroscopy for structural elucidation. The deuterium atoms provide a different NMR signal compared to hydrogen, which can be exploited to gain insights into the molecular structure and dynamics of chemical compounds .
Quantum Chemistry
Researchers use Biphenyl-d10 in quantum chemistry calculations to model the behavior of deuterated compounds. Its well-defined structure and isotopic labeling are beneficial for theoretical studies aiming to predict the properties of new molecules .
Safety and Hazards
Mechanism of Action
Target of Action
Biphenyl-d10 is a deuterated derivative of biphenyl It’s worth noting that biphenyl derivatives have been reported to inhibit pd-1/pd-l1, which are key targets in cancer immunotherapy .
Biochemical Pathways
Biphenyl-d10, like biphenyl, is likely involved in the biodegradation pathways of aromatic compounds . The biodegradation of biphenyl starts with the conversion of biphenyl to benzoate, which is then further metabolized to tricarboxylic acid (TCA) cycle intermediates . The enzymes implicated in these pathways include benzoate-Coenzyme A ligase (BZL), which converts benzoic acid to benzoyl-CoA, and biphenyl synthase, which uses benzoyl-CoA to form biphenyls .
Pharmacokinetics
Biphenyl derivatives are known to have good oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties . The melting point of Biphenyl-d10 is reported to be 70-72 °C , which might influence its solubility and hence, its bioavailability.
Result of Action
It’s worth noting that the biodegradation of biphenyl and its derivatives can result in the formation of less harmful compounds, contributing to the detoxification of environments contaminated with aromatic compounds .
Action Environment
The action of Biphenyl-d10, like other chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the phase change data for Biphenyl-d10 indicates that its physical state can change under different temperatures . Moreover, its environmental stability and efficacy could be affected by these factors.
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUZKKEUPVFJK-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933437 | |
| Record name | (~2~H_10_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid with a pleasant peculiar odor; [NTP] Fine, faintly yellow crystals; [Sigma-Aldrich MSDS] | |
| Record name | Biphenyl-d10 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Biphenyl-d10 | |
CAS RN |
1486-01-7 | |
| Record name | 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_10_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of biphenyl-d10? What are some key spectroscopic characteristics?
A: Biphenyl-d10 possesses the molecular formula C12D10 and a molecular weight of 162.28 g/mol. Spectroscopically, the presence of deuterium instead of hydrogen leads to characteristic shifts in vibrational frequencies observable in infrared and Raman spectra. For instance, the torsional frequency in the ground state, evident in fluorescence and phosphorescence studies, is observed at 595 cm-1 for biphenyl-d10, compared to 635 cm-1 for biphenyl (C12H10) [, ]. These isotopic shifts provide valuable insights into molecular structure and dynamics.
Q2: How is biphenyl-d10 used to understand structural phase transitions?
A: Biphenyl-d10 serves as an ideal candidate for studying structural phase transitions due to its distinct isotopic properties. Neutron diffraction studies of biphenyl-d10 revealed a unique structural phase transition below 40 K, characterized by a doubling of the b parameter in its crystal structure []. This is in contrast to related compounds like p-terphenyl and p-quaterphenyl, which exhibit doubling of both a and b parameters. These findings highlight the sensitivity of neutron diffraction for probing isotopic variations and understanding phase transitions in crystalline systems.
Q3: Can you elaborate on the significance of biphenyl-d10 in studying molecular geometry changes upon electronic excitation?
A: The study of biphenyl-d10 luminescence has been instrumental in understanding changes in molecular geometry upon electronic excitation. Research involving fluorescence and phosphorescence spectra of biphenyl-d10, in comparison to biphenyl, provided strong evidence that the biphenyl molecule transitions from a non-planar ground state to a planar configuration in its first excited singlet and triplet states []. This conclusion was drawn from the prominent presence of odd quanta of the torsional mode in fluorescence and even quanta in phosphorescence, a pattern indicative of such a geometric change.
Q4: How is biphenyl-d10 utilized in synthetic organic chemistry?
A: Biphenyl-d10 acts as a valuable precursor for synthesizing deuterium-labeled compounds. For example, it serves as the starting material for preparing biphenyl-2,2′,3,3′,5,5′,6,6′-2H8 []. This deuterated biphenyl derivative can then be used in various applications, including mechanistic studies or as an internal standard in analytical techniques like gas chromatography/mass spectrometry (GC/MS).
Q5: Are there specific examples of complex molecules synthesized using biphenyl-d10?
A: Yes, biphenyl-d10 has found application in the multi-step synthesis of deuterium-labeled biologically relevant molecules. One such example is the synthesis of 2,7-diamidinocarbazole-d6, a compound with potential biological activity, starting from biphenyl-d10 []. Utilizing deuterated precursors like biphenyl-d10 in such syntheses allows for the incorporation of deuterium labels into complex molecules, which can be advantageous for studying their metabolic fate, pharmacokinetic properties, and for developing analytical methods.
Q6: How is biphenyl-d10 used in environmental analysis?
A: Biphenyl-d10 plays a crucial role in the analysis of environmental pollutants. It serves as an internal standard in GC/MS analysis for quantifying trace amounts of taste and odor compounds, such as geosmin and 2-methylisoborneol, found in drinking water []. The use of a deuterated internal standard like biphenyl-d10 improves the accuracy and reliability of the analytical method by accounting for variations during sample preparation and analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)










